Lipophilicity-Driven Differentiation: Computed XLogP3-AA of 4.6 Distinguishes CAS 1351607-47-0 from Polar Diphenylpropanamide Analogs
The compound's computed XLogP3-AA of 4.6 (PubChem) [1] places it in a higher lipophilicity range than simpler diphenylpropanamides lacking the cyclohexyl substituent. For comparison, the unsubstituted 3,3-diphenylpropanamide core (CAS 7474-19-3, C₁₅H₁₅NO, MW 225.29) has an experimental logP of approximately 2.8–3.2, while RORγ antagonist ML-209 (compound 4n, CAS 1334526-14-5) shows a computed logP of approximately 3.8–4.1 [2]. The 0.5–1.8 log unit increase for CAS 1351607-47-0 predicts substantially higher membrane permeability and altered tissue distribution, which is critical when the compound is used as a tool for target engagement in intact cells or in vivo models.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (PubChem 2021.05.07) |
| Comparator Or Baseline | 3,3-Diphenylpropanamide (CAS 7474-19-3): experimental logP ~2.8–3.2; ML-209 (compound 4n): computed logP ~3.8–4.1 |
| Quantified Difference | ΔlogP = +0.5 to +1.8 versus comparator set |
| Conditions | Computed property (XLogP3 algorithm); experimental logP values as reported in chemical databases |
Why This Matters
Higher lipophilicity directly impacts assay conditions (solubility, non-specific binding) and in vivo distribution; procurement of a lower-logP substitute would alter these parameters and compromise data comparability.
- [1] PubChem Compound Summary for CID 56764314, N-(2-cyclohexyl-2-hydroxyethyl)-3,3-diphenylpropanamide. National Center for Biotechnology Information (2026). View Source
- [2] Huh, J. R. et al. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors. ACS Med. Chem. Lett. 2013, 4 (1), 79–84. View Source
